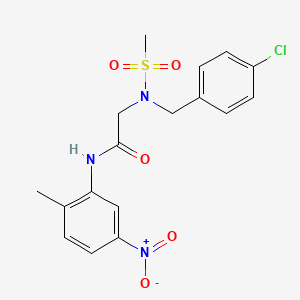![molecular formula C25H24N2O2 B4855514 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4855514.png)
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Übersicht
Beschreibung
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as MBC-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide disrupts the formation of microtubules, which are necessary for cell division. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide has also been shown to have anti-inflammatory effects. Studies have demonstrated that 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide for lab experiments is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can also affect healthy cells, 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide specifically targets cancer cells. However, one limitation of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide is its solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide. Additionally, further studies are needed to determine the optimal dosage and administration methods for 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide in vivo. Finally, research is needed to explore the potential applications of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide in other areas, such as inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential applications in cancer research. In particular, 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-methyl-N-[(Z)-3-[(4-methylphenyl)methylamino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-8-12-21(13-9-18)17-26-25(29)23(16-20-6-4-3-5-7-20)27-24(28)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNQECRUVYQSOK-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{(1Z)-3-[(4-methylbenzyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)
![6-({[4-(3-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4855521.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B4855523.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4855542.png)